molecular formula C12H16N2O B1382737 3-Benzyl-1,4-diazepan-2-one CAS No. 1540092-08-7

3-Benzyl-1,4-diazepan-2-one

Cat. No. B1382737
CAS RN: 1540092-08-7
M. Wt: 204.27 g/mol
InChI Key: UCHOEUCVEUIWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1,4-diazepan-2-one, also known as 3-Benzyl-1,4-diazepan-2-one, is a synthetic organic compound belonging to the diazepan family. It is a cyclic compound with a five-membered ring, consisting of two oxygen atoms, two nitrogen atoms, and one carbon atom. It is a colorless, odorless, and crystalline solid that is insoluble in water. 3-Benzyl-1,4-diazepan-2-one has a wide range of applications in scientific research, due to its unique chemical structure and its low toxicity.

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “3-Benzyl-1,4-diazepan-2-one”. Below are six unique applications, each with a detailed section:

Pharmaceutical Research

The structure of “3-Benzyl-1,4-diazepan-2-one” suggests it could be explored for pharmaceutical applications, possibly as an inhibitor for enzymes like dipeptidyl peptidase IV, which is relevant in the treatment of type 2 diabetes .

properties

IUPAC Name

3-benzyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-11(13-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHOEUCVEUIWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(=O)NC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,4-diazepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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